Fenamidone is a member of the class of imidazolones that is 3,5-dihydroimidazol-4-one substituted at position 2 by a methylthiogroup, at position 3 by an anilino group and at position 5 by phenyl and methyl groups (the S-enantiomer). A fungicide effective against Oomycete diseases such as downy mildew and certain leaf spot diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor, an antifungal agrochemical and a quinone outside inhibitor. It is an imidazolone, a carbohydrazide, an organic sulfide and an imidazole fungicide.
Fenamidone
CAS No.: 161326-34-7
Cat. No.: VC21233726
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161326-34-7 |
---|---|
Molecular Formula | C17H17N3OS |
Molecular Weight | 311.4 g/mol |
IUPAC Name | (5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one |
Standard InChI | InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1 |
Standard InChI Key | LMVPQMGRYSRMIW-KRWDZBQOSA-N |
Isomeric SMILES | C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Fenamidone (CAS Number: 161326-34-7) is an imidazole fungicide with the molecular formula C17H17N3OS and a molecular weight of 311.40100 . Structurally, fenamidone is a chiral molecule, with only the S-isomer exhibiting biological activity. Commercial products containing fenamidone are typically stereospecific, focusing on the active isomer .
Physical and Chemical Characteristics
Fenamidone exhibits specific physical and chemical properties that influence its behavior in agricultural applications and environmental systems. These properties are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C17H17N3OS |
Molecular Weight | 311.40100 g/mol |
Physical State | Solid |
Melting Point | 137°C |
Boiling Point | 443°C at 760 mmHg |
Density | 1.21 g/cm³ |
Flash Point | 221.7°C |
Water Solubility | Low |
LogP | 2.93660 |
Vapor Pressure | 0 mmHg at 25°C |
Index of Refraction | 1.638 |
Recommended Storage | 0-6°C |
Fenamidone has a low aqueous solubility but dissolves readily in various organic solvents, a characteristic that influences its formulation and application methods in agricultural settings . This limited water solubility also affects its environmental mobility and bioavailability in soil and water systems.
Mode of Action
Biochemical Mechanism
Fenamidone functions as a respiration inhibitor, specifically classified as a Quinone outside Inhibitor (QoI) fungicide . Although initially categorized as an imidazole fungicide in some sources, it is more accurately classified as belonging to the imidazolinone chemical class and functionally to the strobilurin group of fungicides . The compound exhibits both protective and curative properties, making it valuable for both preventive and remedial applications against fungal pathogens.
Biological Activity
The biological activity of fenamidone is stereospecific, with only the S-isomer demonstrating efficacy against target pathogens . This stereoselectivity is important for understanding the structure-activity relationship of the compound and has implications for its manufacture and formulation. Commercial products are designed to maximize the concentration of the active S-isomer to ensure optimal fungicidal activity.
Agricultural Applications
Target Pathogens
Fenamidone has demonstrated efficacy against several significant plant pathogens, particularly those belonging to the Oomycete group. The primary diseases controlled by fenamidone include:
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Early and Late blight in potatoes and tomatoes
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Downy mildew in vegetables, vines, and melons
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Alternaria leaf spot
These diseases represent some of the most economically damaging plant pathogens worldwide, making fenamidone an important tool in agricultural production systems.
Crop Applications
Fenamidone is registered for use on a range of crops, particularly those vulnerable to Oomycete infections. The primary crops for which fenamidone applications are approved include:
In practical applications, fenamidone is often formulated in combination with other fungicides to enhance efficacy and manage resistance development. For example, a combination formulation of 10% fenamidone with 50% mancozeb has proven effective in controlling downy mildew in grapes .
Regulatory Status
Global Regulatory Position
Environmental Fate and Behavior
Environmental Toxicity
Research has classified fenamidone as moderately toxic to most terrestrial and aquatic species . The compound has been identified as an environmental hazard, as indicated by its GHS09 hazard classification . This classification necessitates appropriate risk management measures during handling and application to minimize ecological impacts.
Aquatic Toxicity
Detailed studies on the effects of fenamidone on aquatic organisms have revealed significant impacts on fish development and physiology. Research using zebrafish (Danio rerio) as a model organism has demonstrated that fenamidone exposure can cause:
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Delayed hatching time at concentrations of 2.5 and 5 μM
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Morphological deformities including pericardial edema, yolk sac edema, tail deformities, and spinal curvature
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Reduced swim bladder surface area at 1.5 μM concentration
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Decreased oxygen consumption rates, affecting basal respiration (approximately 85% reduction), ATP-linked respiration (approximately 70% reduction), maximal respiration (approximately 75% reduction), and non-mitochondrial respiration (approximately 90% reduction) compared to controls
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Altered gene expression, particularly decreased Sod2 mRNA levels
These findings indicate that fenamidone can exert developmental toxicity in aquatic organisms at sublethal concentrations, with implications for risk assessment and environmental protection measures.
Toxicological Profile
Mammalian Toxicity
Fenamidone exhibits low human oral toxicity, and no chronic health implications have been identified based on available toxicological studies . This toxicological profile has contributed to its acceptance as a crop protection product in various agricultural systems, although ongoing research continues to evaluate potential health effects.
Risk Assessment
The moderate toxicity to environmental organisms, coupled with low human toxicity, has informed the risk assessment and regulatory decisions regarding fenamidone. The compound's relatively favorable human toxicity profile must be balanced against its potential ecological impacts when making regulatory determinations and developing application guidelines.
Analytical Methods and Detection
Residue Analysis
The detection and quantification of fenamidone residues in agricultural products and environmental samples typically employ advanced analytical techniques. Liquid chromatography tandem mass spectrometry (LC-MS/MS) has been effectively used for analyzing fenamidone residues in crops such as tomatoes . These analytical methods are essential for monitoring residue levels, ensuring compliance with maximum residue limits, and evaluating dissipation patterns under field conditions.
Dissipation Kinetics
Research on the dissipation behavior of fenamidone in crops like tomatoes has demonstrated that the compound typically follows first-order kinetics. Studies examining the application of fenamidone at both recommended dose (RD) and double dose (DD) levels have reported half-life periods of approximately 2 days at the recommended dose and 3 days at the double dose . This relatively rapid dissipation contributes to the compound's environmental profile and influences harvest interval recommendations.
Synthesis and Production
Chemical Synthesis
The synthesis of fenamidone involves complex chemical processes. One documented synthetic route includes the preparation of (+)-(4S)-4-methyl-2-methylthio-4-phenyl-1-phenylamino-2-imidazolin-5-one using reactants such as methyl (+)-(2S)-2-phenyl-2-(isothiocyanato)propionate, phenylhydrazine, potassium tert-butylate, and methyl iodide in tetrahydrofuran solvent . The synthetic process must carefully control stereochemistry to ensure the production of the biologically active S-isomer.
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